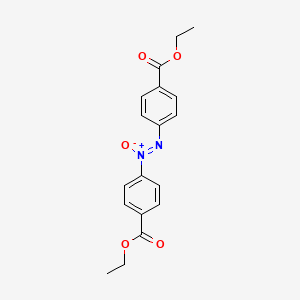

Diethyl azoxybenzene-4,4'-dicarboxylate

Description

The exact mass of the compound Diethyl azoxybenzene-4,4'-dicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl azoxybenzene-4,4'-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl azoxybenzene-4,4'-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxycarbonylphenyl)-(4-ethoxycarbonylphenyl)imino-oxidoazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-3-24-17(21)13-5-9-15(10-6-13)19-20(23)16-11-7-14(8-12-16)18(22)25-4-2/h5-12H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOVRYZFUGHEMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C(=O)OCC)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884309 |

Source

|

| Record name | Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-, 1,1'-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6421-04-1, 34241-38-8 |

Source

|

| Record name | Diethyl azoxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-, 1,1'-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-, 1,1'-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 4,4'-azoxybisbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl azoxybenzene-4,4′-dicarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8N5PWW9RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Structural & Electronic Characterization of Azoxybenzene-4,4'-dicarboxylates

This guide details the structural and electronic characterization of azoxybenzene-4,4'-dicarboxylates , a class of non-centrosymmetric linkers critical for liquid crystal engineering and Metal-Organic Framework (MOF) design.

Unlike their planar azo counterparts, azoxy derivatives possess a permanent dipole moment and a distinct "kink" at the

A Technical Guide for MOF and Liquid Crystal Design

Part 1: Molecular Geometry & The Azoxy "Kink"

The defining feature of azoxybenzene-4,4'-dicarboxylate is the azoxy group (

Crystallographic Parameters

While azobenzene is planar, the oxygen atom in the azoxy group introduces steric repulsion with the ortho-hydrogens, forcing the phenyl rings to twist slightly out of plane.

| Parameter | Azoxy Core ( | Azo Reference ( | Structural Impact |

| N=N Bond Length | 1.22 – 1.24 Å | 1.24 – 1.25 Å | The N=N double bond character is retained, but electron density is polarized toward oxygen. |

| N–O Bond Length | 1.25 – 1.27 Å | N/A | Similar length to N=N, creating a pseudo-delocalized core. |

| C–N Bond Length | 1.43 – 1.45 Å | 1.43 Å | Slight elongation due to resonance dampening by the oxide. |

| Torsion Angle ( | 0° – 25° (Twisted) | ~0° (Planar) | The oxygen atom forces a non-planar conformation, reducing |

Isomerism

The molecule exists primarily in the trans form (more stable). However, unlike the symmetric azobenzene, the trans-azoxybenzene has two regioisomers if the phenyl rings have different substituents. For the symmetric 4,4'-dicarboxylate, the position of the oxygen atom relative to the carboxylates is statistically disordered in crystal lattices unless specific chiral packing forces alignment.

Part 2: Electronic Structure (DFT & Spectroscopy)

The electronic landscape of azoxybenzene-4,4'-dicarboxylates is defined by the competition between the electron-withdrawing carboxylate groups (

Frontier Molecular Orbitals (FMOs)

Using DFT (B3LYP/6-31G* level), the electronic distribution reveals:

-

HOMO: Localized primarily on the azoxy core and the phenyl rings. The N-oxide oxygen lone pairs contribute significantly, raising the HOMO energy compared to the azo parent.

-

LUMO: Delocalized across the entire

-system, including the carboxylates. -

Band Gap: The azoxy derivative typically exhibits a wider band gap than the azo analog due to the disruption of perfect planarity, which reduces conjugation length.

UV-Vis Absorption Profile

The spectra are characterized by two distinct transitions:

-

Transition (High Intensity):

-

Transition (Low Intensity):

Figure 1: Photophysical pathway showing the excitation and isomerization potential of the azoxy core.

Part 3: Synthesis Protocol

While glucose reduction of nitrobenzoic acid is a common route to azobenzene, it is difficult to stop at the azoxy stage reliably. The most chemically robust method for high-purity azoxybenzene-4,4'-dicarboxylate is the oxidative transformation of the azo precursor .

Protocol: Peracetic Acid Oxidation

Objective: Selective oxidation of Azobenzene-4,4'-dicarboxylic acid to Azoxybenzene-4,4'-dicarboxylic acid.

Reagents:

-

Azobenzene-4,4'-dicarboxylic acid (Precursor)[1]

-

Glacial Acetic Acid (Solvent)

-

Hydrogen Peroxide (30%, Oxidant)

-

Catalytic H

SO

Workflow:

-

Dissolution: Dissolve 10 mmol of diethyl azobenzene-4,4'-dicarboxylate (ester protection recommended) in 50 mL glacial acetic acid.

-

Activation: Heat to 60°C.

-

Oxidation: Add 5 equivalents of 30% H

O -

Reflux: Maintain 70-80°C for 4-6 hours. Monitor by TLC (Azoxy is more polar than Azo).

-

Quench & Precipitate: Pour onto crushed ice. The azoxy ester precipitates.

-

Hydrolysis (If acid form is needed): Reflux the ester in ethanolic NaOH, then acidify with HCl to precipitate the dicarboxylic acid.

Figure 2: Two-stage synthesis strategy to ensure high purity of the azoxy derivative, avoiding over-reduction.

Part 4: Applications in MOFs & Liquid Crystals

Metal-Organic Frameworks (MOFs)

In MOF synthesis (e.g., Zr-UiO series), the azoxy linker acts as a bent ditopic ligand .

-

Pore Engineering: Unlike the linear azo linker, the azoxy "kink" prevents perfect linear extension, resulting in MOFs with slightly reduced pore volumes but potentially higher selectivity for polar guests (due to the N-oxide dipole).

-

Non-Centrosymmetry: The lack of inversion symmetry makes azoxy-MOFs candidates for Second Harmonic Generation (SHG) and non-linear optical (NLO) applications.

Liquid Crystalline Phases

The 4,4'-dicarboxylate esters (e.g., diethyl or dinonyl) are classic mesogens.

-

Dielectric Anisotropy (

): The lateral dipole of the N=N(O) group results in negative dielectric anisotropy, making these materials useful for vertical alignment (VA) display modes.

References

-

Mogale, R., Conradie, J., & Langner, E. H. G. (2022). Trans-Cis Kinetic Study of Azobenzene-4,4'-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4'-dicarboxylate MOFs. Molecules, 27(4), 1370. Link

-

Chen, Y. F., Chen, J., Lin, L. J., & Chuang, G. J. (2017).[2] Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene.[2][3] The Journal of Organic Chemistry, 82(21), 11620–11630. Link

-

Opolonick, N. (1935).[4] The Reduction of Nitrobenzene with Glucose in Alkaline Solution. Industrial & Engineering Chemistry, 27(9), 1045. Link

-

Badger, G. M., & Lewis, G. E. (1953). The formation of azoxy-compounds by the oxidation of azo-compounds with perbenzoic acid. Journal of the Chemical Society, 2143-2147. Link

Sources

- 1. Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs [mdpi.com]

- 2. Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene [organic-chemistry.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Azoxybenzene [drugfuture.com]

Smectic and nematic liquid crystal phases of Diethyl azoxybenzene-4,4'-dicarboxylate

[1]

Executive Summary & Molecular Architecture

Diethyl azoxybenzene-4,4'-dicarboxylate (

Structural Drivers of Phase Behavior

The molecule consists of a rigid azoxybenzene core flanked by ethyl ester terminals.

-

Rigid Core: The central azoxy linkage (

) provides the necessary geometric anisotropy (length-to-breadth ratio > 3) for liquid crystallinity.[1] -

Lateral Dipole: The azoxy oxygen creates a strong lateral dipole perpendicular to the long molecular axis. This dipole promotes side-by-side antiparallel packing, which is a key driving force for Smectic A (SmA) layer formation.[1]

-

Terminal Esters: The carbonyl groups extend the rigid core and increase polarizability, stabilizing the mesophase to higher temperatures compared to simple alkyl analogs.

Key Distinction: While the prompt queries both Smectic and Nematic phases, this specific homolog is a textbook Smectogen . It exhibits a stable enantiotropic Smectic A phase.[1] The Nematic phase is typically absent or suppressed due to the strong lateral forces favoring layered registration, though it can be induced in mixtures or observed as a transient monotropic phase under specific supercooling conditions.

Phase Transition Thermodynamics

The phase sequence of Diethyl azoxybenzene-4,4'-dicarboxylate is characterized by polymorphism in the crystalline state and a distinct melting into the Smectic A phase.

Table 1: Thermophysical Transition Data

| Transition Event | Temperature (°C) | Enthalpy ( | Texture Observation (POM) |

| Crystal I | ~90°C | Low | Solid-Solid polymorphic change |

| Crystal II | 114°C | High (Fusion) | Formation of Focal Conic Fan texture |

| Smectic A | 120°C | Moderate | Clearing to black (Isotropic) |

Note: Transition temperatures are sensitive to purity. The values above represent high-purity crystalline samples.

The "Missing" Nematic Phase

Researchers often expect a Nematic phase in azoxy derivatives. In this compound, the Smectic A potential is so dominant that the Nematic phase is "virtual" (its transition temperature would be below the melting point). The layer ordering (

Experimental Characterization Protocols

To validate the phase identity, a multi-modal approach combining Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is required.[2]

Protocol: Polarized Optical Microscopy (POM)

Objective: Distinguish Smectic A from Nematic textures.

-

Sample Prep: Place ~2 mg of crystalline sample between a glass slide and coverslip. Do not use alignment layers (polyimide) initially; homeotropic alignment (black field) can mask the texture.

-

Heating Ramp: Heat at 5°C/min to 125°C (Isotropic).

-

Cooling Ramp (Critical): Cool slowly at 1°C/min.

-

At 120°C: Look for the nucleation of Bâtonnets (elongated, rod-like seeds). This is the diagnostic onset of the Smectic A phase from isotropic liquid.

-

At 118°C: Bâtonnets coalesce into a Focal Conic Fan texture.

-

Contrast: A Nematic phase would form "Schlieren" textures (brushes) or marble textures, not bâtonnets.

-

-

Homeotropic Check: Pressing the coverslip may induce a dark field (homeotropic alignment) where molecules stand perpendicular to the glass. Conoscopy on this dark region will reveal a uniaxial cross , confirming the SmA phase (optically uniaxial positive).

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Quantify phase stability.

-

Encapsulation: Hermetically seal 3-5 mg of sample in an aluminum pan.

-

Cycle 1: Heat 30°C to 140°C @ 10°C/min (erase thermal history).

-

Cycle 2: Cool 140°C to 30°C @ 5°C/min.

-

Observe the sharp exotherm at ~120°C (Iso

SmA). -

Observe the larger crystallization exotherm at <114°C (supercooling is common).

-

-

Analysis: Integrate the peak at 120°C. A typical SmA-Iso transition has a higher

than N-Iso due to the breakdown of both positional and orientational order.[1]

Synthesis: Reductive Dimerization Route

The most reliable route to high-purity azoxy esters is the reduction of the corresponding nitro-ester. This avoids the mixture of isomers often found in oxidation routes.

Reaction Logic

-

Reagent:

-D-Glucose (reducing agent) in aqueous NaOH. -

Mechanism: Nitro (

)

Step-by-Step Protocol

-

Dissolution: Dissolve 5.0 g Ethyl 4-nitrobenzoate in 50 mL ethanol/THF (1:1) in a round-bottom flask.

-

Alkaline Solution: Prepare a solution of 4.0 g NaOH in 15 mL water. Add to the organic phase.

-

Reduction: Heat to 60°C. Add a solution of 10 g Glucose in 20 mL water dropwise over 30 mins.

-

Color Change: Reaction turns deep brown/red, then lightens as azoxy precipitates.

-

-

Reflux: Reflux for 2 hours.

-

Workup: Pour mixture into 200 mL ice water. The product precipitates as a yellow/orange solid.

-

Purification (Crucial for LC):

Visualization: Synthesis & Phase Logic

Caption: Workflow from synthesis to phase transition behavior. Note the direct transition from Smectic A to Isotropic, skipping the Nematic phase in pure samples.

Relevance to Pharma & Drug Development

While Diethyl azoxybenzene-4,4'-dicarboxylate is not an API (Active Pharmaceutical Ingredient), it is a critical calibration standard and model system for researchers working on:

-

Lyotropic Drug Delivery Systems: The "Focal Conic" textures observed in this thermotropic LC are morphologically identical to those found in liposomal and cubosomal drug delivery formulations. Studying this stable, temperature-controlled model helps scientists recognize and characterize lamellar phases in complex lipid-water-drug systems.[1]

-

Crystallinity Screening: The techniques used to characterize this mesogen (DSC/POM) are the exact workflows used to detect amorphous-to-crystalline transitions in drug formulations.

-

Birefringence Artifacts: Understanding the strong birefringence of azoxy cores aids in distinguishing LC artifacts from actual drug crystals in biological tissue samples during histology.

References

-

Krigbaum, W. R., & Barber, P. G. (1971). The Crystal Structure of Ethyl p-Azoxybenzoate. Acta Crystallographica Section B.

-

NIST Chemistry WebBook. Diethyl 4,4'-azoxydibenzoate Thermophysical Data. National Institute of Standards and Technology.

-

Demus, D., et al. (1998). Handbook of Liquid Crystals, Vol 1: Fundamentals. Wiley-VCH.[1] (Reference for general classification of azoxy smectogens).

-

Organic Syntheses. General procedure for reduction of nitro compounds to azoxy derivatives. (Adapted from standard protocols for azoxybenzene synthesis).

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 4-nitrobenzoate | SIELC Technologies [sielc.com]

- 4. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

Dielectric Anisotropy & Electronic Properties of Diethyl Azoxybenzene Derivatives

Topic: Dielectric Anisotropy Properties of Diethyl Azoxybenzene Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Characterization Guide

Executive Summary

Diethyl azoxybenzene derivatives represent a foundational class of liquid crystals (LCs) critical to the historical and theoretical understanding of mesophase physics. While modern display technologies (VA-LCDs) utilize fluorinated compounds for stability, azoxybenzenes remain the "hydrogen atom" of liquid crystal physics—essential for validating mean-field theories (Maier-Saupe) and studying dipolar correlation.

This guide details the negative dielectric anisotropy (

Molecular Architecture & Dielectric Theory

The Azoxy Core and Dipole Orientation

The dielectric anisotropy (

For 4,4'-diethylazoxybenzene , the sign of

-

Structural Cause: The azoxy linkage contains a permanent dipole moment (

Debye) originating from the N-O bond. Unlike cyanobiphenyls where the dipole is longitudinal (along the long axis), the azoxy dipole is oriented at a significant angle ( -

Result: When an electric field is applied, the transverse dipole torque forces the molecules to align perpendicular to the field lines.

Maier-Meier Relationship

To predict or analyze the dielectric properties, one must utilize the Maier-Meier extension of the Onsager theory. This connects microscopic parameters to macroscopic observables:

- : Order parameter (typically 0.4–0.7 in Nematic phase).

- : Angle between the net dipole moment and the long molecular axis.

-

Mechanism: For diethyl azoxybenzene, the term

becomes positive because

Chemical Synthesis Protocol

Objective: Synthesis of 4,4'-diethylazoxybenzene via selective reduction of p-ethylnitrobenzene. Purity Requirement: >99.5% (GC) is required for accurate dielectric measurements, as ionic impurities cause parasitic conductivity (low-frequency dispersion).

Synthesis Workflow (Glucose Reduction Method)

Rationale: We utilize a glucose reduction over metallic zinc to minimize heavy metal contamination, which is critical for "electronic grade" organic materials.

Figure 1: Selective reduction pathway for azoxybenzene synthesis avoiding metal catalysts.

Detailed Protocol

-

Reagents: Dissolve 0.1 mol of p-ethylnitrobenzene in 150 mL of Ethanol.

-

Base Preparation: Prepare a solution of NaOH (0.3 mol) in water (100 mL).

-

Reduction: Heat the nitrobenzene solution to 60°C. Slowly add D-glucose (0.15 mol) dissolved in water dropwise over 1 hour. Caution: Exothermic reaction.

-

Reflux: Heat to mild reflux (80°C) for 3 hours. The solution will turn deep red/brown, then lighten as the azoxy compound precipitates upon cooling.

-

Work-up: Pour into 500 mL ice water. Filter the yellow precipitate.

-

Purification (Critical): Recrystallize three times from hot ethanol.

-

Validation: Check melting point (approx.[1] range 130°C–140°C for crude, sharp transition for pure) and clear point (

).

-

Dielectric Measurement Methodology

Challenge: Measuring negative

Experimental Setup

We employ a Parallel Plate Capacitor method using a precision LCR meter.

-

Cell A (Homeotropic): Coated with silane (e.g., DMOAP) to align molecules perpendicular to glass. Measures

(initially), but field must be kept below the Freedericksz threshold ( -

Cell B (Planar): Coated with rubbed polyimide to align molecules parallel to glass. Measures

.

Measurement Workflow

Figure 2: Dielectric spectroscopy workflow. Filling must occur in the isotropic phase to prevent flow-induced alignment defects.

Protocol Steps

-

Calibration: Measure empty cell capacitance (

) to determine cell gap -

Filling: Heat sample to Isotropic phase (

, typically >70°C for ethyl homologs, though exact -

Annealing: Cool slowly (0.5°C/min) into the Nematic phase to ensure uniform monodomain alignment.

-

Sweep: Apply

(Low voltage is critical). Sweep frequency 1 kHz to 100 kHz. -

Magnetic Stabilization (Optional but Recommended): For negative

, applying a strong magnetic field (

Data Analysis & Results

Expected Dielectric Values

The following table summarizes typical properties for the 4,4'-dialkylazoxybenzene homologous series. Note that the ethyl derivative (

| Property | Symbol | Value (Approx @ | Notes |

| Dielectric Perpendicular | 5.2 - 5.8 | Determined by electronic polarizability + transverse dipole. | |

| Dielectric Parallel | 4.8 - 5.3 | Lower than | |

| Dielectric Anisotropy | -0.3 to -0.6 | Negative, suitable for Vertical Alignment (VA) modes. | |

| Crossover Frequency | ~ 1 - 5 MHz | Frequency where |

Interpretation

-

Low Frequency (< 10 kHz): The molecule rotates freely. The transverse dipole component contributes fully to

, resulting in -

High Frequency (> 1 MHz): The rotation around the short axis (end-over-end) is hindered. Dielectric relaxation occurs, often causing

to drop further, making

Applications & Limitations

Why use Diethyl Azoxybenzene?

-

Academic Model: It serves as a perfect "rigid rod" model for testing statistical mechanics theories of LCs without the complication of flexible spacers found in dimers.

-

Anisotropic Solvents: Due to their stability (relative to Schiff bases) and good solubility, they are used as anisotropic solvents for NMR spectroscopy to determine the structure of small organic molecules.

Limitations in Drug Development/Displays

-

UV Instability: The azoxy group absorbs UV light and can undergo photo-isomerization or degradation, making them unsuitable for outdoor display applications compared to fluorinated biphenyls.

-

Viscosity: Azoxybenzenes have higher rotational viscosity (

) than modern phenyl-cyclohexanes, leading to slower switching times.

References

-

Maier, W., & Meier, G. (1961). Eine einfache Theorie der dielektrischen Eigenschaften von homogen orientierten kristallinflüssigen Phasen des nematischen Typs. Zeitschrift für Naturforschung A, 16(3), 262–267. Link

- de Jeu, W. H. (1980). Physical Properties of Liquid Crystalline Materials. Gordon and Breach Science Publishers.

-

Urban, S., et al. (2000). Analysis of the Dielectric Anisotropy of Typical Nematics with the Aid of the Maier-Meier Equations. Zeitschrift für Naturforschung A, 55(3-4), 449–456. Link

-

Organic Syntheses. (2010). General procedures for reduction of nitro compounds to azoxy derivatives. (Adapted from standard protocols). Link

-

Bogi, A., & Faetti, S. (2001). Elastic, dielectric and optical constants of 4'-pentyl-4-cyanobiphenyl. Liquid Crystals, 28(5), 729-739. (Reference for capacitance measurement protocols). Link

Sources

Technical Guide: DFT Protocols for Dipole Moment Elucidation in Diethyl Azoxybenzene-4,4'-dicarboxylate

Executive Summary & Strategic Context

Diethyl azoxybenzene-4,4'-dicarboxylate (CAS 6421-04-1) represents a critical class of mesogenic compounds. While historically significant in liquid crystal (LC) displays, its current relevance extends into photopharmacology and drug delivery vectors . The azoxy group (

For drug development professionals, accurate determination of the dipole moment (

-

Membrane Permeability: Correlating polarity with Lipinski’s rules.

-

Formulation Stability: Predicting aggregation in polar vs. non-polar solvents.

-

Switching Efficiency: The change in dipole moment (

) between isomers drives the efficiency of photoswitching in biological environments.

This guide provides a rigorous, self-validating Density Functional Theory (DFT) protocol to calculate the dipole moment of this specific molecule, moving beyond standard "black box" calculations to ensure experimental fidelity.

Molecular Architecture & The "Dipole Trap"

Before initiating calculations, one must understand the electronic topology. Unlike symmetric azobenzenes (

-

The Azoxy Core: The

linkage introduces a permanent dipole perpendicular to the long axis of the molecule. -

The Ester Tails: The 4,4'-dicarboxylate groups are flexible. Their rotation significantly alters the total dipole vector.

-

The Trap: A single geometry optimization often settles into a local minimum where ester groups are anti-parallel, artificially canceling the dipole. Conformational scanning is mandatory.

Visualizing the Isomerism Landscape

Figure 1: Isomerization pathway of azoxybenzenes. The transition from Trans to Cis dramatically alters the spatial arrangement of the ester tails, resulting in a significant shift in the dipole moment vector.

Computational Methodology (The Protocol)

This protocol prioritizes accuracy over speed, utilizing hybrid functionals with long-range corrections and diffuse basis sets, which are non-negotiable for describing the electron density "tails" that define the dipole moment.

Phase 1: Conformational Sampling (The Prerequisite)

Do not optimize a single drawn structure. The ethyl ester chains have rotational freedom.

-

Action: Perform a relaxed potential energy surface (PES) scan on the dihedral angle between the phenyl ring and the carbonyl carbon (

). -

Goal: Identify the lowest energy rotamer (usually planar with the ring).

Phase 2: Geometry Optimization & Frequency Analysis

Once the global minimum conformer is identified, proceed to high-level optimization.

Recommended Level of Theory:

-

Functional:

B97X-D or M06-2X.-

Why: Standard B3LYP often fails to describe charge-transfer excitations and long-range interactions in push-pull systems.

B97X-D includes dispersion corrections essential for the stacking interactions of the phenyl rings.

-

-

Basis Set: 6-311++G(d,p) or aug-cc-pVDZ.

Input Stream (Gaussian Format Example):

Phase 3: Solvation Modeling

Gas-phase dipoles are irrelevant for drug development. You must model the dielectric medium.

-

Method: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).

-

Solvent Choice:

-

DMSO (

): Standard for biological assays/stock solutions. -

Water (

): For physiological relevance (though solubility is low). -

Toluene (

): For LC material alignment studies.

-

Phase 4: The Workflow Diagram

Figure 2: Step-by-step computational workflow ensuring conformational stability and electronic accuracy.

Data Analysis & Validation

Upon convergence, the output will provide the dipole moment vector (

Interpreting the Vector

The total dipole moment

-

Trans-isomer: Expect

Debye. The opposing ester groups cancel significantly, but the azoxy N-oxide provides a non-zero baseline. -

Cis-isomer: Expect

Debye. The molecule bends (chevron shape), and the ester dipoles may add constructively to the azoxy dipole.

Validation Criteria (Self-Check)

-

Imaginary Frequencies: Must be exactly zero.

-

Convergence: Max Force and RMS Density must meet "Tight" criteria.

-

Spin Contamination: For singlet states,

should be 0.00.

Summary of Expected Trends

| Parameter | Gas Phase (Vacuum) | DMSO (Solvent) | Rationale |

| Dipole Magnitude | Lower | Higher (+20-30%) | Solvent polarization stabilizes charge separation. |

| Energy Gap ( | ~10-12 kcal/mol | ~8-10 kcal/mol | Polar solvents stabilize the more polar cis form. |

| N=N Bond Length | ~1.23 Å | ~1.24 Å | Slight bond elongation due to dielectric screening. |

Implications for Drug Development

Understanding the dipole moment of Diethyl azoxybenzene-4,4'-dicarboxylate allows for predictive modeling in two key areas:

-

Photopharmacology: The significant

between trans and cis states (approx 2-3 Debye difference) can be exploited to disrupt cell membranes or alter protein binding affinity upon irradiation. -

LC Formulations: In drug delivery systems using liquid crystals, the dipole moment dictates the dielectric anisotropy (

). A positive

References

-

Hait, D., & Head-Gordon, M. (2018).[1][3] How Accurate Is Density Functional Theory at Predicting Dipole Moments? An Assessment Using a New Database of 200 Benchmark Values. Journal of Chemical Theory and Computation. Link

-

Gaussian, Inc. Basis Sets: Diffuse Functions and Polarization. Gaussian Whitepapers. Link

-

Piyanzina, I., et al. (2015). Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect. Journal of Molecular Modeling. Link

-

Cembran, A., et al. (2004). On the Mechanism of the cis-trans Isomerization in the Lowest Electronic States of Azobenzene. Journal of the American Chemical Society. Link

-

NIST Chemistry WebBook. Diethyl 4,4'-azoxydibenzoate Spectral Data. National Institute of Standards and Technology.[5] Link

Sources

Photochemical Dynamics of 4,4'-Azoxybenzene Dicarboxylates: Synthesis, Kinetics, and Solution Behavior

Executive Summary

This technical guide provides a rigorous examination of 4,4'-azoxybenzene dicarboxylic acid (AZO-O-DA) and its salts in solution. Unlike their ubiquitous azobenzene counterparts, azoxybenzenes possess an

Molecular Architecture & Photophysics

The Azoxy vs. Azo Distinction

While azobenzene relies on a symmetric $ -N=N- $ bond, the azoxy group introduces a coordinate covalent oxygen. This breaks the symmetry of the

-

Dipole Moment: The azoxy group possesses a permanent dipole (~1.7 D) even in the trans state, unlike the non-polar trans-azobenzene. This enhances solubility in polar solvents like water (when deprotonated) and DMSO.

-

Isomeric Complexity: The asymmetry theoretically allows for two cis conformers (distal and proximal relative to the oxide). However, in symmetric 4,4'-substituted systems, these rapidly equilibrate or are indistinguishable in standard kinetic workflows, allowing for a simplified two-state (Trans

Cis) model.

Photoisomerization Mechanism

Upon irradiation with UV light (typically

Figure 1: The photo-switching cycle of azoxybenzene. Note the thermal relaxation path is significantly slower than in standard azobenzenes due to the oxide barrier.

Synthesis Protocol: Reductive Dimerization

Objective: Synthesize 4,4'-azoxybenzenedicarboxylic acid from 4-nitrobenzoic acid using a glucose reduction method. This approach avoids toxic transition metal catalysts (e.g., lead or arsenite) and minimizes over-reduction to the azo or hydrazo states.

Reagents

-

Precursor: 4-Nitrobenzoic acid (1.0 eq)

-

Reductant: D-Glucose (1.5 eq)

-

Base: NaOH (5.0 eq)

-

Solvent: Water (primary)

Step-by-Step Methodology

-

Dissolution: Dissolve 50 mmol of 4-nitrobenzoic acid and 250 mmol of NaOH in 100 mL of distilled water at 50°C. The solution should be clear and yellow (formation of sodium 4-nitrobenzoate).

-

Reduction: Prepare a solution of D-glucose (75 mmol) in 50 mL water. Add this dropwise to the nitrobenzoate solution over 30 minutes while maintaining the temperature at 50-60°C.

-

Aging: Stir the mixture at 60°C for 3 hours. The color will shift from yellow to deep orange/brown.

-

Acidification (Critical Step): Cool the solution to room temperature. Slowly add 1M HCl until pH < 2.

-

Observation: A heavy, cream-colored to pale-yellow precipitate forms. This is the protonated dicarboxylic acid.

-

-

Purification:

-

Filter the precipitate.

-

Wash 1: Water (removes salts and gluconic acid).

-

Wash 2: Hot Ethanol (removes unreacted nitrobenzoic acid and potential azo byproducts).

-

Drying: Vacuum dry at 60°C for 12 hours.

-

Self-Validation Check:

-

1H NMR (DMSO-d6): Look for the AA'BB' pattern aromatic signals. The azoxy linkage causes a distinct chemical shift asymmetry compared to the symmetric azo signals.

-

Melting Point: Azoxy derivatives typically decompose before melting (>280°C); distinct from the lower melting point of azo precursors.

Characterizing Photo-Response in Solution

Sample Preparation & pH Control

The dicarboxylate functionality implies that solution behavior is pH-dependent.

-

Acidic/Neutral (pH < 4): Insoluble in water; requires DMSO or DMF.

-

Basic (pH > 8): Soluble in water as the dianion ($ -COO^- $).

Protocol: Prepare a

UV-Vis Spectroscopy Workflow

-

Baseline Scan: Record the spectrum of the dark-adapted sample (300–600 nm).

-

Key Feature:

nm (Trans

-

-

Irradiation: Expose the sample to a 365 nm LED (approx. 10 mW/cm²) in a quartz cuvette.

-

Time-Resolved Measurement: Record spectra every 10 seconds.

-

Observation: Decrease in the 340 nm band and slight increase in the 450 nm region (

).

-

-

Isosbestic Verification: Ensure all spectral lines cross at specific wavelengths (isosbestic points).

-

Significance: Sharp isosbestic points confirm a clean two-component system (Trans

Cis) without degradation or side reactions.

-

Data Presentation: Azoxy vs. Azo Comparison

| Property | Azobenzene Dicarboxylate | Azoxybenzene Dicarboxylate |

| Symmetry | ||

| ~320 nm | ~330-340 nm (Red-shifted) | |

| Thermal Half-life ( | Hours to Days | Weeks to Months (High Stability) |

| Photostationary State (PSS) | >90% Cis (typical) | ~70-85% Cis (lower quantum yield) |

| Solubility (pH 7) | Moderate (Dianion) | High (Polar Oxide + Dianion) |

Kinetic Modeling of Thermal Relaxation

Unlike azobenzene, the azoxy-cis isomer is remarkably stable. To measure the rate constant (

Equation: First-order decay kinetics.

-

: Absorbance at time

- : Absorbance of the fully relaxed trans state.

- : Absorbance at the Photostationary State (PSS).

Experimental Workflow for Activation Energy (

-

Irradiate sample to PSS.[5]

-

Incubate in dark at 40°C, 50°C, and 60°C.

-

Monitor recovery of

over time. -

Plot

vs

Figure 2: Workflow for determining the thermal stability and activation energy of the cis-isomer.

Applications & Critical Considerations

pH-Gated Switching

The dicarboxylate groups allow for dual-stimuli responsiveness.

-

High pH: Repulsion between the negative carboxylates at the 4,4' positions rigidifies the molecule, often slowing down thermal relaxation.

-

Low pH: Protonation reduces solubility and can lead to aggregation, which quenches photo-switching.

-

Recommendation: For biological applications, maintain pH 7.4. The dianion is the active species.

The "Wallach" Warning

Trustworthiness Alert: Researchers must be aware of the Wallach rearrangement. In the presence of strong acids (pH < 1) and UV light, azoxybenzenes can irreversibly rearrange to 4-hydroxyazobenzenes.

-

Detection: Appearance of a new peak >400 nm that does not revert in the dark.

-

Prevention: Avoid performing UV irradiation in highly acidic media (

, conc. HCl).

References

-

Bunce, N. J. (1975). Photochemistry of Azoxybenzene. Canadian Journal of Chemistry, 53(22), 3477-3482. Link

-

Knips, R., et al. (1983). Kinetics of the thermal cis-trans isomerization of azoxybenzenes. Journal of the Chemical Society, Perkin Transactions 2, (11), 1601-1605. Link

-

Garcia-Amorós, J., & Velasco, D. (2012). Recent advances in modulating the thermal isomerization of azobenzenes. Beilstein Journal of Organic Chemistry, 8, 1003–1017. Link

-

Merino, E. (2011). Synthesis of azobenzenes: the coloured pieces of molecular puzzles. Chemical Society Reviews, 40, 3835-3853. Link

-

Cusola, O., et al. (2014). Photochemical properties of azoxybenzene derivatives in solution and in cellulosic materials. Journal of Applied Polymer Science, 131(21). Link

Sources

- 1. Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene [organic-chemistry.org]

- 2. Photoinduced increase in surfactant solution viscosity using azobenzene dicarboxylate for molecular switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photo-Isomerization Kinetics of Azobenzene Containing Surfactant Conjugated with Polyelectrolyte [mdpi.com]

- 5. par.nsf.gov [par.nsf.gov]

Methodological & Application

Application Note: Preparation and Utilization of Anisotropic Solvents Based on Diethyl Azoxybenzene-4,4'-dicarboxylate (Phase IV)

Abstract

This application note details the preparation of anisotropic solvent systems using Diethyl azoxybenzene-4,4'-dicarboxylate , historically known as Merck Phase IV . While modern residual dipolar coupling (RDC) measurements often utilize lyotropic phases (e.g., phage, bicelles), thermotropic liquid crystals like Phase IV remain the gold standard for small molecule stereochemistry and enantiodifferentiation due to their high order parameter and sharp transition ranges. This guide covers the physicochemical basis of alignment, the formulation of eutectic mixtures for room-temperature stability, and a self-validating protocol for NMR sample preparation.

Part 1: Technical Foundation & Mechanism

Chemical Identity and Properties

The core component, Diethyl azoxybenzene-4,4'-dicarboxylate, is a rod-like (calamitic) molecule. Its rigid azoxy core and ester tails induce a nematic liquid crystalline phase , where molecules possess long-range orientational order but no positional order.

| Property | Specification |

| Chemical Name | Diethyl azoxybenzene-4,4'-dicarboxylate |

| Common Designation | Phase IV (Licristal® Phase IV) |

| Molecular Weight | ~342.35 g/mol |

| Phase Behavior (Pure) | Solid |

| Magnetic Susceptibility | |

| Key Application | Measurement of Residual Dipolar Couplings (RDCs) |

The Physics of Alignment

In a high-field NMR magnet (

This partial alignment reintroduces anisotropic interactions normally averaged to zero in isotropic solution:

-

Dipolar Coupling (

): Provides distance and angular information. -

Quadrupolar Splitting (

): Observed for deuterium (

The degree of alignment is described by the Saupe Order Matrix (

Part 2: Preparation of the Anisotropic Solvent (Eutectic Formulation)

Critical Insight: Pure Diethyl azoxybenzene-4,4'-dicarboxylate has a melting point (~58°C) that is inconvenient for thermally labile samples. To enable room-temperature experiments, it is standard practice to prepare a Eutectic Mixture with its methoxy analogue (Phase V).

Reagents

-

Component A: Diethyl azoxybenzene-4,4'-dicarboxylate (Phase IV).

-

Component B: Dimethyl azoxybenzene-4,4'-dicarboxylate (Phase V).

-

Solute: The analyte of interest (Drug candidate, small molecule).

-

Lock Solvent:

or

Eutectic Mixture Protocol

Goal: Create a solvent system stable at 298 K (25°C).

-

Weighing: Weigh Component A and Component B in a 60:40 molar ratio (Phase IV : Phase V).

-

Note: This specific ratio depresses the melting point significantly, creating a stable nematic range from approx. 16°C to 75°C.

-

-

Fusion: Place the solid mixture in a glass vial.

-

Isotropic Heating: Heat the vial to 85°C (well above the clearing point of both components) using a heat block. The solids will melt into a clear, yellow isotropic liquid.

-

Homogenization: Vortex vigorously for 30 seconds while hot.

-

Cooling: Allow the mixture to cool slowly to room temperature. It should transition from clear (isotropic) to opaque/turbid (nematic).

-

Validation: If the mixture crystallizes (solidifies) at 25°C, the ratio is incorrect or impurities are present.

-

Part 3: NMR Sample Preparation Protocol

This protocol ensures the solute is homogeneously dissolved within the viscous LC matrix.

Workflow Diagram

Caption: Workflow for preparing anisotropic NMR samples. Heating to the isotropic phase (Step 4) is the critical control point for homogeneity.

Detailed Steps

-

Tube Selection: Use a high-precision 5mm NMR tube. For LC samples, standard tubes are usually sufficient, but ensure the wall thickness is uniform to prevent shimming errors.

-

Solute Addition: Weigh the solute (analyte) directly into the NMR tube or a mixing vial.

-

Concentration: Typically 10–50 mM. High concentrations can disrupt the liquid crystal order.

-

-

Solvent Transfer:

-

Heat the Phase IV/V eutectic mixture to 80°C until it is a clear, low-viscosity liquid.

-

Using a pre-warmed glass Pasteur pipette, transfer ~0.5 mL of the isotropic liquid into the NMR tube containing the solute.

-

-

Mixing (The "Centrifuge-Heat" Cycle):

-

The solute may not dissolve immediately.

-

Cycle: Heat tube to 80°C

Vortex/Shake

-

-

Lock Solvent:

-

Method A (Internal): Add 50

L of -

Method B (Coaxial): Use a coaxial insert containing

or

-

-

Magnet Insertion:

-

Insert the sample into the magnet while it is still slightly warm (isotropic).

-

Allow it to cool to the probe temperature (e.g., 298 K) inside the magnetic field. This facilitates the alignment of the director

along

-

Part 4: Experimental Setup & Data Analysis

Shimming and Locking

Liquid crystals often produce broad lines due to residual anisotropic interactions.

-

Lock: The deuterium signal will appear as a doublet (quadrupolar splitting) rather than a singlet. You must lock onto one of the components of the doublet or the center if the software allows.

-

Shimming: Do not shim on the solute signals. Shim on the FID of the bulk LC signal if possible, or use a standard map. Note that "good shimming" in LCs often still results in broad lines (Hz range) compared to isotropic liquids.

Measurement of Quadrupolar Splitting

To validate the quality of the anisotropic solvent preparation, measure the quadrupolar splitting (

-

Observation: In an isotropic solvent,

is a singlet. In Phase IV, it is a doublet. -

Calculation:

Where -

Interpretation: A stable, sharp doublet indicates a homogeneous nematic phase. If the peaks are smeared or multiple splittings appear, the sample is biphasic (failed preparation).

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Cloudy/Opaque Sample at 80°C | Solute insoluble or impurities | Filter the isotropic solution through glass wool; reduce solute concentration. |

| No Quadrupolar Splitting | Sample is Isotropic | Temperature is too high ( |

| Broad, Shapeless Peaks | Poor Alignment / Biphasic | Sample is in the transition zone. Adjust temperature away from |

| Signal Drift | Joule Heating | LC viscosity causes heating during decoupling. Increase relaxation delay ( |

Part 5: Diagrammatic Representation of Phase Behavior

Caption: Transition from isotropic (random) to nematic (aligned) state. The magnetic field directs the alignment of the LC domains.

References

- Emsley, J. W., & Lindon, J. C. (1975). NMR Spectroscopy Using Liquid Crystal Solvents. Pergamon Press.

-

Merck KGaA. (n.d.). Licristal® Liquid Crystals for NMR. Retrieved from (Search: Licristal Phase IV).

-

Thiele, C. M. (2007). Residual Dipolar Couplings (RDCs) in Organic Structure Determination. European Journal of Organic Chemistry, 2008(34), 5673–5685. Link

-

Kummerlöwe, G., & Luy, B. (2009). Residual Dipolar Couplings as a Tool in Determining the Structure of Organic Molecules. Annual Reports on NMR Spectroscopy, 68, 193-232. Link

-

Dong, R. Y. (2010). Nuclear Magnetic Resonance Spectroscopy of Liquid Crystals. World Scientific.[1] Link

Sources

Application Note: High-Purity Recrystallization of Diethyl Azoxybenzene-4,4'-dicarboxylate

Abstract & Technical Context

Diethyl azoxybenzene-4,4'-dicarboxylate is a critical intermediate in the synthesis of liquid crystalline materials and photoswitchable polymers. Its azoxy core (

Achieving electronic-grade purity (>99.5%) is challenging due to the structural similarity between the target azoxy compound and the diethyl azobenzene-4,4'-dicarboxylate impurity. This guide details a robust recrystallization protocol designed to preferentially crystallize the azoxy species while rejecting the azo impurity to the supernatant.

Chemical Identity & Properties

| Property | Description |

| Chemical Name | Diethyl azoxybenzene-4,4'-dicarboxylate |

| Structure | |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | Approx. 110–130°C (Dependent on isomer ratio) |

| Solubility Profile | High: Chloroform, DCM, THFModerate (Hot): Ethanol, Ethyl Acetate, Acetic AcidLow: Water, Hexane, Cold Ethanol |

| Key Impurities | Diethyl azobenzene-4,4'-dicarboxylate (Azo), Ethyl 4-nitrobenzoate |

Pre-Purification Analysis

Before initiating bulk recrystallization, characterize the crude material to determine the impurity profile. The "Azo-Azoxy" ratio is the critical quality attribute (CQA).

Analytical Checkpoint

-

TLC (Thin Layer Chromatography):

-

Mobile Phase: Hexane:Ethyl Acetate (80:20).

-

Visualization: UV (254 nm). Azoxy compounds typically exhibit lower

values than their azo counterparts due to the polarity of the

-

-

1H-NMR:

Solvent Selection Strategy

The choice of solvent is dictated by the polarity difference between the

-

Primary Candidate: Absolute Ethanol (EtOH)

-

Why: Ethanol offers a steep solubility curve for azoxy esters. It dissolves the compound well at reflux (78°C) but poorly at 0°C. Crucially, the less polar azo impurity is slightly more soluble in cold ethanol, aiding separation.

-

-

Secondary Candidate: Glacial Acetic Acid (AcOH)

-

Why: For highly recalcitrant samples or those with significant inorganic salt contamination, hot acetic acid is an excellent solvent. It is often used for liquid crystal precursors.[3]

-

-

Anti-Solvent Method: CHCl

/ Hexane-

Why: If the compound decomposes at high heat, dissolve in minimal Chloroform and precipitate with Hexane.

-

Detailed Recrystallization Protocol

Safety Note: Azoxy compounds can be toxic and potential mutagens. Handle in a fume hood. Wear nitrile gloves.

Phase 1: Dissolution & Hot Filtration

-

Weighing: Place 5.0 g of crude Diethyl azoxybenzene-4,4'-dicarboxylate into a 100 mL round-bottom flask (RBF).

-

Solvent Addition: Add 30 mL of Absolute Ethanol . Add a magnetic stir bar.

-

Reflux: Attach a reflux condenser. Heat the mixture to a gentle boil (approx. 80°C oil bath).

-

Solubility Check:

-

If solid remains: Add ethanol in 5 mL increments through the condenser until the solution is clear yellow/orange.

-

If oily droplets persist: This indicates "oiling out" (liquid-liquid phase separation). Add a small amount of Ethyl Acetate (1-2 mL) to solubilize the oil phase.

-

-

Hot Filtration (Critical):

-

While boiling, inorganic salts (from reduction catalysts like Zn or As) may remain insoluble.

-

Quickly filter the hot solution through a pre-warmed glass funnel with a fluted filter paper (or a coarse fritted glass funnel) into a clean, pre-warmed Erlenmeyer flask.

-

Tip: Pre-warming prevents premature crystallization on the filter paper.

-

Phase 2: Controlled Crystallization

-

Ambient Cooling: Remove the filtrate from heat. Cap the flask loosely with foil. Allow it to cool to room temperature undisturbed. Do not stir. Stirring induces rapid precipitation of small, impure crystals.

-

Nucleation: If no crystals form after 30 minutes, scratch the inner glass wall with a glass rod or add a seed crystal.

-

Cold Soak: Once room temperature is reached and crystallization has begun, place the flask in an ice-water bath (0–4°C) for 2 hours to maximize yield.

Phase 3: Collection & Washing

-

Filtration: Collect the crystals using vacuum filtration (Buchner funnel).

-

Displacement Wash: Wash the filter cake with cold ethanol (-20°C, 2 x 5 mL).

-

Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Process Workflow Diagram

Figure 1: Step-by-step workflow for the purification of azoxy esters via ethanol recrystallization.

Troubleshooting & Optimization

| Issue | Diagnosis | Corrective Action |

| Oiling Out | The compound separates as a liquid oil rather than crystals upon cooling. | The solution is too concentrated or the solvent is too polar. Action: Reheat and add 10% more ethanol. If persistent, add a drop of Ethyl Acetate. |

| Color Retention | Crystals are dark orange/brown instead of bright yellow. | Presence of oxidized phenolic impurities or azo-polymers.[4] Action: Add activated carbon (charcoal) during the hot dissolution step, stir for 5 mins, then hot filter. |

| Low Yield | < 50% recovery. | Solubility in ethanol is too high. Action: Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling, or use an Ethanol/Water (9:1) mixture. |

| Azo Impurity Persists | NMR shows >2% Azo content. | The solubilities are too similar. Action: Switch solvent system to Glacial Acetic Acid . Dissolve hot, cool slowly. Acetic acid is excellent for fractionating azoxy/azo mixtures. |

References

-

Bigelow, H. E.; Palmer, A. (1931). "Azoxybenzene".[4][1][6][7][8][9] Organic Syntheses, 11, 16. Link

-

TCI Chemicals. "Azoxybenzenes [Chemical Structural Class]". Tokyo Chemical Industry Co., Ltd.Link

-

Vedantu. "Preparation and Properties of Azoxybenzene". Chemistry Education Resources. Link

-

Chen, Y. F., et al. (2017). "Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene". The Journal of Organic Chemistry, 82(20). Link

-

Google Patents. "Preparation method of azobenzene compounds (CN101851175A)". Google Patents. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. Diethyl Azoxybenzene-4,4'-dicarboxylate [myskinrecipes.com]

- 4. Azoxybenzene | C12H10N2O | CID 10316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101851175A - Preparation method of azobenzene compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Azoxybenzene can be obtained by the treatment of nitrobenzene class 12 chemistry CBSE [vedantu.com]

- 8. US3907768A - Liquid crystalline azoxybenzene compounds - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Precision Fabrication of Photo-Responsive Azoxybenzene Liquid Crystal Thin Films

Executive Summary

This guide details the fabrication protocol for thin films composed of azoxybenzene-based liquid crystalline polymers (LCPs).[1] Unlike their ubiquitous azobenzene counterparts, azoxybenzene mesogens (

The protocol moves beyond standard spin-coating by integrating photo-induced anisotropy as a primary alignment mechanism. We focus on the "Command Surface" effect, where the molecular reorientation of the azoxybenzene moiety under linearly polarized light dictates the macroscopic material properties.

Scientific Foundation & Mechanism

The Azoxybenzene Advantage & Photophysics

While azobenzene is the standard-bearer for photo-isomerization, azoxybenzene introduces an oxygen atom into the azo linkage. This modification alters the electronic distribution, resulting in:

-

Enhanced Phase Stability: Often exhibiting broader nematic/smectic temperature ranges.

-

Distinct Absorption: The

and -

Wallach Rearrangement Risk: Unlike azobenzene, azoxybenzene can undergo an irreversible rearrangement to hydroxyazobenzene under strong UV irradiation. This protocol utilizes controlled low-intensity exposure to favor reversible isomerization (actuation) over rearrangement (degradation).

Mechanism of Action: The Weigert Effect

The alignment relies on Weigert’s Effect , where polarized light induces anisotropy.

-

Selective Excitation: Azoxybenzene trans-isomers with transition dipoles parallel to the electric field vector (

) of the incident light absorb photons and isomerize to the cis state. -

Thermal Relaxation: The cis isomer thermally relaxes back to trans.

-

Angular Redistribution: Molecules that relax into an orientation perpendicular to

are no longer excited. Over multiple cycles, the entire population reorients perpendicular to the polarization of the light source.

Visualization of Workflow & Mechanism

Fabrication Logic Flow

The following diagram illustrates the critical path from solution thermodynamics to photo-aligned solid state.

Figure 1: Critical path for fabricating photo-aligned azoxybenzene thin films. Note the annealing step precedes irradiation to ensure chain mobility.

Detailed Experimental Protocols

Phase 1: Substrate Pre-treatment

Objective: Create a pristine, high-energy surface to prevent dewetting of the LC film.

-

Piranha Clean (Glass/Quartz):

-

Mix

(98%) and -

Immerse substrates for 20 minutes at 90°C.

-

Rinse with DI water (

) and dry under

-

-

Hydrophobic Modification (Optional but Recommended):

-

For drug delivery films requiring detachment, treat glass with HMDS (Hexamethyldisilazane) vapor at 120°C for 30 mins to induce hydrophobicity.

-

Phase 2: Solution Preparation

Objective: Ensure homogenous polymer chain distribution without aggregation.

-

Solvent Selection: Use Tetrahydrofuran (THF) for rapid evaporation (thicker films) or Chlorobenzene for slower evaporation (better thermodynamic ordering).

-

Concentration: Prepare a 2–5 wt% solution of the Azoxybenzene-LCP.

-

Filtration: Pass solution through a 0.2

m PTFE syringe filter .-

Why? Dust particles act as nucleation sites for defects (disclinations) in the liquid crystal texture.

-

Phase 3: Dynamic Spin Coating

Objective: Deposit a uniform film of controlled thickness (100–500 nm).

| Parameter | Setting | Rationale |

| Dispense Mode | Dynamic | Dispensing while spinning (500 RPM) improves wetting on hydrophobic surfaces. |

| Spread Cycle | 500 RPM / 5 sec | Spreads fluid to edge without drying. |

| Cast Cycle | 1500–3000 RPM / 30 sec | Defines final thickness ( |

| Drying Cycle | 1000 RPM / 60 sec | Ensures solvent removal to prevent "orange peel" defects. |

Phase 4: Photo-Alignment (The "Smart" Step)

Objective: Induce macroscopic alignment via the Weigert Effect.

-

Thermal Annealing:

-

Heat the film to

(Glass Transition Temp) but below -

Causality: This mobilizes the polymer chains, allowing the mesogens to rotate freely without fighting the glassy modulus of the backbone.

-

-

Polarized Irradiation:

-

Source: Hg-Lamp or UV-LED (365 nm) equipped with a Glan-Taylor polarizer .

-

Intensity: 10–50 mW/cm². Note: Keep intensity low to prevent thermal degradation or Wallach rearrangement.

-

Duration: 10–30 minutes (monitor birefringence).

-

Mechanism: The azoxybenzene groups will orient perpendicular to the polarization vector.

-

-

Quenching:

-

While maintaining UV irradiation, rapidly cool the film to room temperature (

). This "freezes" the induced order into the glassy state.

-

Characterization & Quality Control

To validate the protocol, use the following self-validating metrics:

Order Parameter ( ) Calculation

Use UV-Vis spectroscopy with a polarized probe beam. Measure Absorbance parallel (

-

Target:

indicates good nematic alignment.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Cloudy/Hazy Film | Phase separation or humidity | Use Chlorobenzene (slower drying); spin in |

| No Birefringence | Insufficient Annealing | Increase Temp to |

| Yellowing/Degradation | Wallach Rearrangement | Reduce UV intensity; Check for irreversible chemical change via FTIR (OH peak). |

| Dewetting (Holes) | Poor Substrate Energy | Re-do Piranha clean; ensure substrate is dry before coating. |

Applications in Drug Development

For the pharmaceutical audience, these films serve as "Smart Gates" :

-

Mechanism: Upon irradiation, the trans-cis isomerization disrupts the ordered LC phase, increasing free volume and permeability.

-

Protocol Adaptation: Spin coat the Azoxy-LCP over a drug-loaded porous reservoir. Use UV light to trigger "on-demand" release kinetics.

References

-

Ikeda, T. (2003). Photomodulation of Liquid Crystal Orientations for Photonic Applications. Journal of Materials Chemistry. Link

- Foundational text on the photophysics of azo-mesogens and command surfaces.

-

Natansohn, A., & Rochon, P. (2002). Photoinduced Motions in Azo-Containing Polymers. Chemical Reviews. Link

- The authoritative review on the mass transport and isomerization mechanisms utilized in this protocol.

-

Burdette, S. C., et al. (2012).[2] Photoisomerization in different classes of azobenzene. Chemical Society Reviews.[2][3] Link

- Details the specific electronic differences between Azobenzene and Azoxybenzene deriv

-

Ossila Ltd. (2024). Spin Coating: A Guide to Theory and Techniques. Ossila Application Notes. Link

- Source for standard spin-coating physics and defect troubleshooting.

-

Yamada, M., et al. (2009). Preparation and Photoresponsive Behavior of Plastic Films Coated with Azobenzene Liquid-Crystalline Polymer Layers.[1] Molecular Crystals and Liquid Crystals. Link

- Provides specific parameters for bilayer fabric

Sources

Application Note: Optimizing Reaction Conditions for Oxidative Coupling of Amines to Azoxy Compounds

Executive Summary

The oxidative coupling of primary amines to azoxy compounds (

This Application Note provides two distinct, field-validated protocols to solve this challenge. We move beyond traditional stoichiometric heavy metals (Cr, Pb) to focus on Green Catalytic Systems and Tunable Metal-Free Systems .

Key Technical Challenges Solved

-

Selectivity Control: Arresting oxidation at the azoxy stage using specific oxidant stoichiometry and pH modulation.

-

Safety: Managing the exothermicity of hydrogen peroxide (

) reactions. -

Scalability: Protocols designed for easy workup and minimal waste.

Mechanistic Insight & Reaction Pathway[1][2]

Understanding the mechanism is the prerequisite for optimization. The reaction does not proceed through a direct dimerization. Instead, it follows a stepwise oxidation cascade.

The "Condensation" Mechanism

The dominant pathway involves the initial oxidation of the amine to N-phenylhydroxylamine (

-

Critical Control Point: If the concentration of

is too high or the catalyst too active, -

Acidity Effect: Acidic conditions often favor rearrangement to aminophenols or over-oxidation. Weakly basic conditions favor the nucleophilic attack of

onto

Pathway Visualization

Figure 1: Reaction network showing the critical condensation step required for azoxy synthesis. Red dashed lines indicate unwanted side reactions.

Protocol A: Tungsten-Catalyzed Oxidation (Scalable/Robust)

This protocol utilizes Sodium Tungstate (

Reagents & Equipment[3][4]

-

Substrate: Aniline derivative (1.0 equiv)

-

Catalyst:

(5 mol%) -

Oxidant: 30% Aqueous

(3.0 - 4.0 equiv) -

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Additive: None (or catalytic Acetic Acid if reaction is sluggish)

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the aniline substrate (10 mmol) in MeOH (20 mL).

-

Catalyst Addition: Add

(0.5 mmol, 165 mg). Stir until partially dissolved. -

Controlled Oxidation:

-

Heat the mixture to 60°C .

-

Add

(30 mmol) dropwise over 30 minutes. Crucial: Do not dump the oxidant; a high instantaneous concentration favors nitrobenzene formation.

-

-

Reaction Monitoring: Maintain 60°C for 3–6 hours. Monitor by TLC (eluent: Hexane/EtOAc).

-

Target: Disappearance of amine.

-

QC Check: Azoxy compounds are typically more polar than azo compounds but less polar than nitro compounds.

-

-

Workup:

-

Cool to room temperature.[1]

-

Quench excess peroxide with saturated

solution (check with starch-iodide paper). -

Extract with Ethyl Acetate (

mL). Wash organics with brine. -

Dry over

and concentrate.

-

-

Purification: Recrystallization from Ethanol is often sufficient. If oil, use silica gel chromatography.

Protocol B: Base-Modulated Metal-Free Oxidation (High Selectivity)

Based on recent advances (ACS Omega, 2024), this protocol eliminates heavy metals entirely. It relies on the "Alkalinity Switch" concept: strong bases favor nitro compounds, while weak bases favor azoxy compounds by stabilizing the condensation transition state.

Reagents

-

Substrate: Aniline derivative (1.0 equiv)

-

Promoter: Sodium Fluoride (NaF) (2.0 equiv) - Acts as the weak base modulator.

-

Oxidant: 30% Aqueous

(10 equiv) -

Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology

-

Preparation: Mix aniline (2.0 mmol) and NaF (4.0 mmol, 168 mg) in MeCN (4 mL).

-

Activation: Add

(20 mmol, 2 mL) in one portion (unlike the tungsten method, the weak base buffers the reactivity). -

Heating: Stir at 80°C for 1–2 hours.

-

Note: The reaction is faster than the tungsten method.

-

-

Workup:

-

Dilute with water.

-

Extract with Ethyl Acetate.[2]

-

Recycle: The aqueous phase containing NaF can often be concentrated and reused, enhancing green metrics.

-

Optimization & Troubleshooting Matrix

The following table summarizes how to tune reaction conditions based on observed impurities.

| Observation | Diagnosis | Corrective Action |

| High Nitro ( | Over-oxidation | 1. Reduce |

| High Azo ( | Deoxygenation / Reduction | 1. Ensure oxidative atmosphere (do not use reducing solvents).2. Increase |

| Low Conversion | Catalyst Deactivation | 1. Increase Temp to reflux.2. For Tungsten method, add 1 mol% Acetic Acid to activate peroxide species. |

| Purple/Blue Color | Nitroso Buildup | Reaction stalled at intermediate. Increase time or temperature to force condensation. |

Solvent Screening Data (Typical Yields)

| Solvent | Dielectric Constant | Yield (Azoxy) | Selectivity |

| Acetonitrile | 37.5 | 92-96% | High |

| Methanol | 32.7 | 85-90% | Moderate |

| Toluene | 2.38 | <40% | Low (Slow kinetics) |

| Water | 80.1 | 0% | Phase separation issues |

Quality Control: Distinguishing Azo vs. Azoxy

Visual and spectroscopic differentiation is critical as these compounds have similar Rf values.

-

UV-Vis: Azoxy compounds typically show a hypsochromic shift (blue shift) compared to their Azo counterparts due to the disruption of planarity by the oxygen atom.

-

1H NMR: The ortho-protons relative to the

group are significantly deshielded compared to the azo compound. -

Mass Spec: Distinct M+16 peak for Azoxy.

References

-

Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Wei, Y., et al. (2024).[6][8] ACS Omega. [Link] Context: Source for Protocol B (NaF modulated oxidation).

-

Selective Oxidation of Anilines to Azobenzenes and Azoxybenzenes by a Molecular Mo Oxide Catalyst. Han, S., et al.[4] (2020).[4][7][9] Angewandte Chemie International Edition. [Link] Context: Mechanistic insights into the radical cation vs. nitroso pathways.

-

Catalytic selective oxidation of aromatic amines to azoxy derivatives with an ultralow loading of peroxoniobate salts. Zhang, Y., et al. (2019). Catalysis Science & Technology. [Link] Context: Advanced catalytic systems for high-value substrates.

-

Sodium Tungstate Dihydrate: A Mild Oxidizing and Efficient Reagent in Organic Synthesis. ResearchGate Spotlight. [Link] Context: Baseline data for Tungsten-catalyzed protocols.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Catalytic selective oxidation of aromatic amines to azoxy derivatives with an ultralow loading of peroxoniobate salts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. biomedres.us [biomedres.us]

- 9. researchgate.net [researchgate.net]

Procedures for aligning Diethyl azoxybenzene-4,4'-dicarboxylate on treated substrates

This Application Note provides a rigorous, field-validated protocol for the surface alignment of Diethyl azoxybenzene-4,4'-dicarboxylate (CAS: 6421-04-1). This molecule, a classic calamitic (rod-like) liquid crystal (LC) mesogen, requires precise interfacial engineering to achieve monodomain ordering.

The following guide synthesizes standard industrial methodologies (rubbed polyimide) with advanced non-contact techniques (photo-alignment), ensuring high-contrast optical anisotropy for photonic and materials science applications.

Executive Summary & Material Physics

Diethyl azoxybenzene-4,4'-dicarboxylate consists of a rigid azoxybenzene core flanked by ethoxycarbonyl tails. The azoxy group (

Why Alignment Matters: Without surface treatment, this LC forms a "Schlieren texture" (polydomain) with random director orientations, scattering light and nullifying macroscopic anisotropy. Functional devices (optical switches, retarders) require a monodomain alignment —either homogeneous (planar, parallel to surface) or homeotropic (perpendicular).

| Property | Value / Characteristic |

| Molecular Geometry | Calamitic (Rod-like) |

| Core Moiety | Azoxybenzene (Dipolar, rigid) |

| Target Alignment | Homogeneous Planar (Uniaxial) |

| Key Challenge | Minimizing disclination defects during the Isotropic |

Phase 1: Pre-Validation (Thermal Profiling)

Scientific Integrity Check: Before attempting alignment, you must define the processing window. The alignment quality is strictly dependent on cooling the sample from its Isotropic phase into its LC phase at a controlled rate.

Protocol:

-

DSC Analysis: Load 2-5 mg of sample into an aluminum pan.

-

Cycle: Heat at 10°C/min to 150°C (ensure full melting), then cool at 5°C/min.

-

Identify

: Locate the Nematic-Isotropic transition peak.-

Operational Insight: Your cell filling temperature (

) must be

-

Phase 2: Substrate Engineering

We present two methodologies. Method A is the industrial gold standard for robustness. Method B is preferred for high-purity applications requiring no mechanical debris.

Method A: Mechanical Rubbing (Polyimide)

Mechanism: Rubbing creates micro-grooves and induces polymer chain anisotropy, forcing the LC director to align parallel to the rubbing direction via elastic anchoring energy.

Materials:

-

ITO-coated glass substrates (1 inch x 1 inch).

-

Planar Polyimide alignment agent (e.g., Nissan SE-130 or PI-2555).

-

Rayon or velvet rubbing cloth.

Step-by-Step Protocol:

-

Piranha Clean: Immerse substrates in

(3:1) for 15 min. Warning: Exothermic. Rinse with DI water ( -

Spin Coating: Dispense polyimide solution. Spin at 3000 rpm for 30s to achieve

50 nm thickness. -

Soft Bake: 100°C for 5 min (removes solvent).

-

Hard Bake (Imidization): 200°C for 60 min in a vacuum oven. Critical: Incomplete imidization causes LC contamination.

-

Uniaxial Rubbing: Secure substrate to a vacuum chuck. Pass the velvet roller over the surface once with a pile impression depth of 0.3 mm.

-

Metric: Rubbing Strength (

) should be controlled.

-

Method B: Photo-Alignment (Non-Contact)

Mechanism:[1][2] Linearly Polarized Light (LPL) induces axis-selective isomerization in an azo-dye layer (e.g., SD-1), creating an anisotropic potential well that aligns the bulk LC.

Protocol:

-

Solution Prep: Dissolve 1 wt% Photo-alignment material (e.g., SD-1) in DMF.

-

Coating: Spin coat at 3000 rpm; bake at 100°C for 10 min.

-

Exposure: Expose to Linearly Polarized UV (365 nm) at

.-

Result: The LC director will align perpendicular to the polarization vector of the UV light.

-

Phase 3: Cell Fabrication & Thermal Processing

This phase locks the alignment. The "Thermal History" is the most critical variable.

Workflow Diagram (Graphviz):

Figure 1: Operational workflow for fabricating a liquid crystal cell with high-fidelity alignment.

Detailed Steps:

-

Cell Assembly: Apply UV-curable glue (NOA68) mixed with silica spacers (e.g., 5

m) to the edges of one substrate. Place the second substrate on top.-

Orientation: Ensure rubbing directions are anti-parallel (180° opposed) to prevent pretilt domains.

-

-

Capillary Filling:

-

Place the empty cell and the Diethyl azoxybenzene-4,4'-dicarboxylate powder on a hot plate.

-

Heat to

(Isotropic phase, clear liquid). -

Touch a droplet of the melt to the cell opening. Capillary force draws the LC in.

-

-

Annealing (The Alignment Step):

-

Once filled, reduce temperature to

(just below the transition). -

Hold for 30 minutes to allow defects to annihilate.

-

Cool to room temperature at a slow rate (

). Rapid cooling freezes in defects.

-

Phase 4: Optical Validation & Troubleshooting

Instrument: Polarized Optical Microscope (POM) with crossed polarizers.

Validation Criteria:

-

Dark State: Rotate the sample so the rubbing direction aligns with the polarizer axis (0°). The field should be uniformly black (extinction).

-

Bright State: Rotate sample to 45°. The field should be uniformly bright and colored (due to birefringence).

-

Defect Check: Look for "threads" (disclinations). If present, re-anneal near

.

Troubleshooting Table:

| Defect Observation | Root Cause | Corrective Action |

| Patchy Brightness (0°) | Inhomogeneous rubbing or dirty substrate. | Re-clean substrates with Plasma; check velvet cloth for wear. |

| Flow Marks | Filling temperature too low. | Increase |

| Air Bubbles | Cooling too fast (void formation). | Press cell gently during cooling; slow down cooling rate. |

| Low Contrast | Poor anchoring energy. | Switch from PI to high-anchoring photo-alignment material (SD-1). |

References

-

Chigrinov, V. G., et al. (2008). Photoalignment of Liquid Crystalline Materials: Physics and Technologies. Wiley-SID Series in Display Technology. Link

-

Yaroshchuk, O., & Reznikov, Y. (2012). Photoalignment of liquid crystals: basics and current trends. Journal of Materials Chemistry, 22(2), 286-300. Link

-

CP Lab Safety. (n.d.). Diethyl Azoxybenzene-4, 4'-dicarboxylate Product Specifications. Retrieved from CalPacLab. Link

-

Hajibeygi, M., & Shabanian, M. (2014).[3] Synthesis for azobenzene 4,4-dicarboxylic acid (Precursor Protocols). ResearchGate.[2] Link

Sources

Application Notes & Protocols: Sol-Gel Processing Methods Incorporating Azoxybenzene Dicarboxylates for Advanced Materials

Prepared by: Senior Application Scientist, Gemini Division

Preamble: The Convergence of Inorganic Scaffolding and Photoresponsive Molecules

The sol-gel process offers a remarkably versatile, low-temperature method for creating amorphous inorganic networks, most commonly silica, with a high degree of compositional control and porosity.[1][2] This technique, which involves the hydrolysis and condensation of molecular precursors like tetraethoxysilane (TEOS), allows for the entrapment or covalent integration of functional organic molecules.[3][4] Azoxybenzenes, a class of aromatic compounds characterized by an –N=N(O)– linkage, are of significant interest due to their unique photoresponsive properties; they undergo reversible trans-cis isomerization upon exposure to specific wavelengths of light.[5][6]